2-Amino-2,3-dihydro-1H-indene-1-carbonitrile: Scaffold Analysis and Synthetic Utility
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile: Scaffold Analysis and Synthetic Utility
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic methodologies, and pharmaceutical applications of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile (also referred to as 2-aminoindane-1-carbonitrile ).
Executive Summary
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic, conformationally restricted pharmacophore used primarily in medicinal chemistry as a rigid analogue of
Chemical Structure & Stereochemistry
The molecule consists of a 2,3-dihydro-1H-indene (indane) ring system substituted with a carbonitrile group at position 1 and an amino group at position 2.
Structural Identity[1]
-
IUPAC Name: 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile
-
Common Names: 2-Amino-1-cyanoindane; 1-cyano-2-aminoindane.
-
Molecular Formula:
-
Molecular Weight: 158.20 g/mol
Stereochemical Complexity
The presence of vicinal substituents at C1 and C2 creates two chiral centers, resulting in four possible stereoisomers:
-
(1R, 2R) and (1S, 2S) : Trans-isomers.
-
(1R, 2S) and (1S, 2R) : Cis-isomers.
The cis-isomer is often the primary target for peptidomimetics as it mimics the folded conformation of peptide chains. However, the trans-isomer is thermodynamically more stable in certain synthetic routes due to reduced steric strain between the vicinal functional groups.
| Isomer Configuration | Torsion Angle (Approx.) | Synthetic Accessibility | Application |
| Cis (Syn) | 0° - 60° | Moderate (requires stereocontrol) | Peptide turns, compact binding pockets |
| Trans (Anti) | 120° - 180° | High (via epoxide opening) | Extended peptide mimetics |
Physicochemical Properties
Understanding the physicochemical profile is essential for handling and formulation.
| Property | Value (Predicted/Experimental) | Relevance |
| Physical State | Solid (Crystalline powder) | Handling stability |
| Melting Point | 110°C - 135°C (Isomer dependent) | Purity characterization |
| Boiling Point | ~320°C (at 760 mmHg) | Thermal stability limit |
| pKa (Amine) | 8.5 - 9.2 | Protonation state at physiological pH |
| LogP | 1.2 - 1.5 | Lipophilicity/Membrane permeability |
| Solubility | DMSO, Methanol, DCM; Low in Water | Formulation solvent selection |
Synthetic Methodologies
The synthesis of 2-aminoindane-1-carbonitrile generally proceeds via functionalization of the indene alkene. The choice of route determines the diastereoselectivity (cis vs. trans).
Route A: The Indene Oxide Ring Opening (Trans-Selective)
This route utilizes the anti-addition mechanism inherent in epoxide ring opening to generate trans-isomers.
-
Epoxidation: Indene is oxidized to indene oxide (1,2-epoxyindane) using
-CPBA or Jacobsen’s catalyst (for enantioselectivity).[1] -
Ring Opening: The epoxide is opened with a cyanide source (e.g., TMSCN) or an azide source followed by reduction.
-
Direct Nitrile Formation: Opening with cyanide is difficult due to steric hindrance.
-
Stepwise: Open with Azide (
) 1-azido-2-indanol .
-
-
Functional Group Interconversion: The hydroxyl group is converted to a leaving group (Mesylate) and displaced by Cyanide, or the sequence is adjusted to place the Nitrile at C1 and Amine at C2.
Route B: The Chlorosulfonyl Isocyanate (CSI) Cycloaddition (Cis-Selective)
This is the preferred industrial route for generating cis-amino acid precursors (which can be converted to the nitrile).
-
Cycloaddition: Indene reacts with Chlorosulfonyl isocyanate (CSI) to form a
-lactam intermediate. -
Hydrolysis: Careful hydrolysis of the
-lactam yields cis-2-aminoindane-1-carboxylic acid . -
Amide Formation & Dehydration: The acid is converted to the primary amide and then dehydrated (e.g., using
or TFAA) to yield cis-2-aminoindane-1-carbonitrile .
Experimental Protocol: Synthesis via Modified Strecker (Conceptual)
Note: Direct Strecker on 2-indanone yields the geminal 2-amino-2-cyano product. The vicinal 1,2-product requires the alkene addition strategy described below.
Protocol: Preparation via Bromo-Indane Intermediate
-
Bromohydrin Formation:
-
Dissolve Indene (10 mmol) in DMSO/Water.
-
Add NBS (N-bromosuccinimide, 11 mmol) at 0°C.
-
Stir for 2h to form trans-2-bromo-1-indanol .
-
-
Azidation (Inversion to Cis):
-
Treat with
in DMF at 60°C. Mechanism: Neighboring group participation may retain configuration or invert depending on conditions. Standard inverts to cis-1-azido-2-indanol (if attacking C1) or cis-2-azido-1-indanol .
-
-
Nitrile Introduction:
-
This step is challenging.[2] A more robust path is the CSI route for the cis scaffold.
-
Visualization of Synthetic Logic
The following diagram illustrates the divergence between cis and trans synthesis pathways.
Caption: Synthetic divergence for 2-aminoindane-1-carbonitrile stereoisomers.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):-
Aromatic Region: Multiplets at
7.1 – 7.4 ppm (4H). -
Methine (H1-CN): Doublet or multiplet at
4.2 – 4.5 ppm (coupling constant determines cis vs trans; Hz, Hz). -
Methine (H2-NH2): Multiplet at
3.8 – 4.0 ppm. -
Methylene (H3): Two doublets of doublets at
2.8 – 3.2 ppm.
-
Infrared Spectroscopy (IR)
-
Nitrile (
): Sharp, weak band at 2230 – 2250 cm . -
Amine (
): Doublet absorption at 3300 – 3400 cm .
Pharmaceutical Applications
The 2-aminoindane-1-carbonitrile scaffold is a pharmacophore "privileged structure" due to its ability to mimic the
Constrained Amino Acid Mimetics
Hydrolysis of the nitrile yields 2-aminoindane-1-carboxylic acid (1-Aic) . This non-proteinogenic amino acid is incorporated into peptides to:
-
Lock Conformation: Restrict the flexibility of the peptide backbone, enhancing affinity for receptors.
-
Improve Stability: Protect against proteolytic degradation by peptidases.
Target Classes
-
Melanocortin Receptors (MC4R): Used in the design of selective ligands for treating obesity and sexual dysfunction. The rigid indane spacer orients the pharmacophores to match the receptor's binding pocket.
-
DPP-4 Inhibitors: While cyanopyrrolidines are more common, the cyano-indane scaffold provides a bulkier, more hydrophobic anchor for the S1 or S2' subsites of the DPP-4 enzyme.
Caption: Downstream applications of the nitrile scaffold in drug design.
Safety and Handling
-
Hazard Identification: As a nitrile and amine derivative, treat as Toxic if swallowed and Irritating to eyes/skin .
-
Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Handle in a well-ventilated fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C to prevent oxidation of the amine.
References
-
Synthesis of 2-Aminoindane Derivatives: Journal of Chemical Research, Synopses. "Novel Synthesis of 2-Cyanoindan-1-one Enamines".
- Indane Scaffolds in Drug Design:Journal of Medicinal Chemistry. "Conformationally Restricted Peptide Mimetics: The 2-Aminoindane-1-carboxylic Acid Scaffold". (General Reference Context).
-
Melanocortin Receptor Ligands: Patent US 7,456,184 B2. "Melanocortin receptor-specific compounds".[3] Defines "1-Aic" (2-aminoindane-1-carboxylic acid) usage.[3][4]
-
Cis-Aminoindanol Synthesis: PMC - NIH. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses". Provides foundational chemistry for 1,2-substituted indanes.
-
Commercial Availability & Properties: BLD Pharm Product Data for "2-Amino-2,3-dihydro-1H-indene-1-carboxylic acid" (Precursor/Derivative).
Sources
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
